molecular formula C18H14ClN3O4S B2355662 (E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 886930-09-2

(E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2355662
CAS RN: 886930-09-2
M. Wt: 403.84
InChI Key: PPLOGEWUMOQRFD-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O4S and its molecular weight is 403.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Applications

  • Innovative Synthesis Methods : Research has developed methods for synthesizing various chemical compounds using vinyl sulfones and acrylamides as key intermediates. These methods enable the creation of compounds with potential applications in drug development, materials science, and as intermediates in organic synthesis. Notably, vinyl phenyl sulfone and methyl (E)-3-(phenylsulfonyl)-acrylates react with diphenyldiazomethane, leading to the formation of compounds that could be converted into 3,3-diphenyl-3H-pyrazoles and other derivatives through dehydrosulfonation and oxidation processes (Vasin et al., 2015).

  • Biological Activity : Certain acrylamide derivatives, specifically 4-anilinoquinazoline- and 4-anilinopyrido[3,4-d]pyrimidine-6-acrylamides, have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), with implications for cancer treatment. The structural requirements for irreversible inhibition by these compounds have been investigated, highlighting the importance of substituent effects on biological activity (Smaill et al., 2001).

Material Science Applications

  • Hydrogel Development : Research into sulfonate-containing hydrogels has shown their potential for biomedical applications due to their tunable mechanical and swelling properties. These hydrogels were synthesized using acrylamide derivatives, with modifications allowing for control over their physical characteristics and demonstrating biocompatibility, which is crucial for tissue engineering and drug delivery systems (Liang et al., 2016).

  • Polymeric Materials : Studies have also focused on the synthesis and characterization of polymeric materials incorporating acrylamide derivatives. These materials have potential applications in coatings, adhesives, and as components in electronic devices, demonstrating the versatility of acrylamide derivatives in creating new materials with desirable properties (Baskar et al., 2014).

Chemical Properties and Reactions

  • Reactivity and Chemical Properties : The reactivity of acrylamide derivatives in chemical reactions, such as anionarylation and cyclization reactions, has been explored to synthesize novel compounds with potential utility in various chemical processes and as precursors for further chemical modifications (Baranovskii et al., 2013).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O4S/c1-27(24,25)14-7-4-6-13(11-14)17-21-22-18(26-17)20-16(23)10-9-12-5-2-3-8-15(12)19/h2-11H,1H3,(H,20,22,23)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLOGEWUMOQRFD-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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